molecular formula C12H14N2O3 B7963228 Ethyl 3-(2-amino-1,3-benzoxazol-5-YL)propanoate CAS No. 1820649-87-3

Ethyl 3-(2-amino-1,3-benzoxazol-5-YL)propanoate

Cat. No.: B7963228
CAS No.: 1820649-87-3
M. Wt: 234.25 g/mol
InChI Key: LGAPZOLTDUTGFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate is a synthetic organic compound with the molecular formula C12H14N2O3 It is a derivative of benzoxazole, a bicyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate typically involves the reaction of 2-aminophenol with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the benzoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole compounds .

Scientific Research Applications

Ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: Similar in structure but lacks the benzoxazole ring.

    3-(2-Amino-1,3-benzoxazol-5-yl)propanoic acid: Similar but with a carboxylic acid group instead of an ester.

    2-Amino-1,3-benzoxazole: The core structure without the propanoate side chain .

Uniqueness

Ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate is unique due to its combination of the benzoxazole ring and the propanoate ester group. This structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

ethyl 3-(2-amino-1,3-benzoxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-16-11(15)6-4-8-3-5-10-9(7-8)14-12(13)17-10/h3,5,7H,2,4,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAPZOLTDUTGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229604
Record name 5-Benzoxazolepropanoic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-87-3
Record name 5-Benzoxazolepropanoic acid, 2-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820649-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolepropanoic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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